1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining azepane, piperazine, and pyrimidine moieties
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-21(2)18-19-8-7-16(20-18)23-13-11-22(12-14-23)15-17(25)24-9-5-3-4-6-10-24/h7-8H,3-6,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMIYHSSCIESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic synthesis. The process begins with the preparation of the azepane ring, followed by the introduction of the piperazine and pyrimidine groups. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)ethan-1-one: A simpler analog with fewer functional groups.
2-(azepan-1-yl)ethyl methacrylate: Another compound featuring the azepane ring but with different substituents.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar piperazine and pyrimidine structures.
Uniqueness
1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of azepane, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(Azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound with a molecular formula of C₁₄H₁₈N₄O. Its unique structure, which includes an azepane ring, a piperazine moiety, and a pyrimidine derivative, allows for diverse interactions with biological targets. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's structural features contribute to its biological activity. The presence of multiple heteroatoms enhances its reactivity and interaction with various biological systems. The following table summarizes the key structural elements:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Structural Components | Azepane ring, piperazine moiety, pyrimidine derivative |
| Functional Groups | Amine, ketone, and heterocyclic structures |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that it may exhibit properties similar to known inhibitors in various therapeutic areas, including oncology and neurology.
Interaction Studies
Research has focused on the binding affinity of this compound to various biological targets. Techniques such as molecular docking and dynamic simulations have been employed to elucidate its interactions at the molecular level. For instance, computational studies have suggested that the compound may inhibit certain kinases involved in cancer progression.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from these studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the antiproliferative effects on non-small cell lung cancer (NSCLC) cell lines.
- Findings : The compound was found to significantly inhibit cell growth in A549 cells compared to H1975 cells, suggesting selectivity based on the mutation status of EGFR.
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Kinase Inhibition Study :
- Objective : To assess the inhibitory effects on various kinases.
- Results : The compound displayed potent inhibition against EGFR variants, outperforming standard treatments like erlotinib in specific assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
